molecular formula C27H23NO4 B13628133 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

Katalognummer: B13628133
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: GDDMXLLDHPSNNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spirocyclic structure combining a cyclopropane ring fused to a dihydroisoquinoline moiety, with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 2'-position and a carboxylic acid at the 1'-position. The spirocyclopropane introduces significant ring strain and conformational rigidity, which can enhance binding specificity in biological systems. The Fmoc group serves as a protective moiety, commonly used in peptide synthesis to shield amino groups during solid-phase reactions .

Eigenschaften

Molekularformel

C27H23NO4

Molekulargewicht

425.5 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid

InChI

InChI=1S/C27H23NO4/c29-25(30)24-21-11-5-6-12-23(21)27(13-14-27)16-28(24)26(31)32-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22,24H,13-16H2,(H,29,30)

InChI-Schlüssel

GDDMXLLDHPSNNQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CN(C(C3=CC=CC=C23)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the spirocyclic cyclopropane moiety through a cyclopropanation reaction. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate biological pathways, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The table below compares the target compound with key analogs, focusing on structural motifs, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Target Compound : 2'-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid C₂₅H₂₃NO₄ (estimated) ~401.45 Spirocyclopropane-isoquinoline core, Fmoc protection Peptide synthesis, drug discovery (theoretical)
8-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid C₂₄H₂₅NO₅ 407.5 1-oxa-8-azaspiro[4.5]decane, Fmoc group Medicinal chemistry (enzyme inhibition)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid C₂₃H₂₃NO₄ 377.4 Bicyclo[2.2.1]heptane core Enhanced reactivity in organic synthesis
2'-{Fmoc}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid C₂₅H₂₁F₂NO₄ 437.44 5,6-difluoro substitution High electronegativity for targeted binding
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid C₂₃H₂₃NO₄ 377.4 Spiro[3.3]heptane, Fmoc protection Polymer chemistry, enzyme interaction studies

Key Comparative Insights

Ring Systems and Conformational Effects
  • This rigidity may reduce entropy penalties during molecular interactions .
  • Bicyclo[2.2.1]heptane () : The bicyclic framework offers moderate steric hindrance, balancing reactivity and stability, but lacks the strain-induced reactivity of cyclopropane.
  • Spiro[3.3]heptane () : Shares conformational constraints with the target compound but has a larger ring size, which may alter solubility and pharmacokinetics.
Substituent Effects
  • Fluorine Substituents () : The 5,6-difluoro analog exhibits enhanced electronegativity, improving interactions with polar residues in enzymes or receptors. The target compound lacks fluorine, suggesting differences in binding kinetics and metabolic stability.
  • Fmoc Group : Universally present in all compounds, this group facilitates peptide synthesis by protecting amines during solid-phase assembly. Its hydrophobicity may influence solubility across analogs .
Physicochemical Properties
  • Molecular Weight : The target compound (~401.45 g/mol) falls within the range typical for drug-like molecules (300–500 g/mol), similar to analogs in . Higher molecular weights (e.g., 437.44 g/mol in ) may impact bioavailability.
  • Solubility : The spirocyclopropane’s rigidity could reduce solubility compared to more flexible analogs like the 1-oxa-8-azaspiro[4.5]decane derivative .

Biologische Aktivität

2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure is characterized by the following features:

  • Molecular Formula : C25H23NO5
  • Molar Mass : 417.45 g/mol
  • CAS Number : 136030-33-6

Physical Properties

PropertyValue
Density1.344 g/cm³
Boiling Point599 °C (predicted)
pKa3.67
SolubilityModerately soluble

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The mechanisms by which 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid exerts its effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Modulation of Apoptotic Pathways : Evidence suggests that it could enhance apoptotic signaling in neoplastic cells, promoting cell death.

Study 1: Antitumor Activity in Breast Cancer Cells

In a study examining the effects of the compound on MCF-7 breast cancer cells, researchers found that treatment with varying concentrations led to a significant reduction in cell viability. The study reported IC50 values indicating potent antitumor activity, with mechanisms involving both apoptosis and cell cycle arrest being identified.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth in a dose-dependent manner. The study concluded that it could serve as a lead compound for developing new antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.